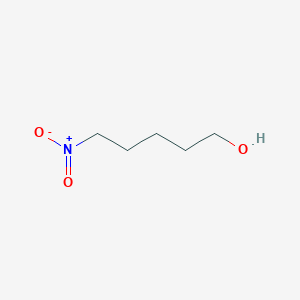

5-Nitropentan-1-ol

Description

Significance of Nitroalcohols as Synthetic Intermediates in Complex Molecule Synthesis

Aliphatic nitro compounds are recognized as highly important building blocks in organic synthesis. rsc.org Their value is largely due to their ready availability and the remarkable versatility of the nitro group, which can be transformed into a diverse range of other functionalities. rsc.orgscispace.com This has led to nitro compounds being described as "ideal intermediates in organic synthesis." nih.govresearchgate.net Nitroalcohols, which contain both a hydroxyl and a nitro group, are especially significant as they combine the reactivity of both moieties. rsc.org

The synthetic power of nitroalcohols lies in the numerous transformations the nitro group can undergo. google.com These conversions allow for the synthesis of various classes of organic derivatives, making them crucial precursors for pharmaceuticals, natural products, and other complex target molecules. scispace.comrsc.orgfrontiersin.org For example, the reduction of the nitro group is a key pathway to produce β-amino alcohols, which are vital intermediates for many biologically active compounds. researchgate.netmdpi.com The Henry (or nitro-aldol) reaction, a classic carbon-carbon bond-forming method, produces β-nitro alcohols that serve as versatile intermediates themselves. researchgate.netencyclopedia.pub

The principal transformations and resulting products are summarized in the table below.

| Transformation of Nitro Group | Reagents/Conditions | Resulting Functional Group/Product | Significance |

| Reduction | Catalytic Hydrogenation (e.g., Raney Nickel, PtO₂), or metals like Fe, Zn | Amine (e.g., β-Amino alcohols) | Key intermediates for pharmaceuticals and natural products. mdpi.comwikipedia.org |

| Nef Reaction | Strong base followed by acidic workup | Ketone or Aldehyde (e.g., α-Hydroxy carbonyls) | Access to carbonyl compounds from nitro precursors. researchgate.net |

| Reduction | Diborane or Zinc/NH₄Cl | Hydroxylamine (B1172632) | Synthesis of hydroxylamine derivatives. wikipedia.org |

| Dehydration | Acid or base catalysis | Nitroalkene | Useful electrophiles for Michael additions. researchgate.netencyclopedia.pub |

| Denitration | Radical reaction (e.g., Tributyltin hydride) | Alkane (replaces NO₂ with H) | Removal of the nitro functionality after it has served its synthetic purpose. wikipedia.org |

Strategic Position of 5-Nitropentan-1-ol in Contemporary Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comamazonaws.comjournalspress.com In this framework, this compound is a valuable C5 "building block" or "synthon." As a bifunctional reagent, it offers an atom-economic approach to building chemical complexity. nih.govexlibrisgroup.com

The strategic advantage of this compound lies in the orthogonal nature of its two functional groups. The alcohol (-OH) and nitro (-NO₂) groups have different chemical reactivities, allowing a chemist to modify one end of the molecule while leaving the other intact, often through the use of protecting groups. This selective reactivity is crucial for constructing complex molecules in a controlled, step-by-step manner. amazonaws.comexlibrisgroup.com For instance, the alcohol can be protected as an ether while the nitro group is reduced to an amine; subsequently, the protecting group can be removed to reveal the alcohol for further reaction.

In a retrosynthetic disconnection, a complex target molecule containing a 1,5-aminoalcohol motif or a functionalized five-carbon chain might be simplified by identifying this compound as its precursor, thereby streamlining the synthetic plan.

Evolution of Synthetic Strategies for Nitroalkane and Alcohol Derivatives

The methods for synthesizing nitroalkanes and alcohols have evolved considerably, moving from classical methods to more modern, efficient, and selective strategies. unsw.edu.auunsw.edu.au

Historically, one of the most important methods for preparing aliphatic nitro compounds was the treatment of alkyl halides with silver nitrite (B80452) (the Victor Meyer reaction) or sodium nitrite (the Kornblum reaction). researchgate.netwiley-vch.de While effective, these reactions could produce alkyl nitrite byproducts due to the ambident nature of the nitrite ion. wiley-vch.de Another classical approach involved the direct nitration of alkanes, though this often suffered from a lack of selectivity and harsh conditions. The oxidation of primary amines or oximes also served as early routes to nitroalkanes. researchgate.netwiley-vch.deresearchgate.net

Modern synthetic chemistry has introduced milder and more versatile methodologies. unsw.edu.au Key advancements include:

Catalysis: Transition-metal catalysis, particularly with copper, has enabled novel C-alkylation reactions of nitroalkanes with various electrophiles, a transformation that was previously challenging. udel.edu Organocatalysis and biocatalysis have also emerged as powerful tools, especially for creating chiral β-nitroalcohols with high enantioselectivity through asymmetric Henry reactions. mdpi.comencyclopedia.pubrsc.org

Improved Reagents: The use of reagents like tetrabutylammonium (B224687) nitrite (TBAN) allows for the efficient conversion of alcohols (via their mesylates or tosylates) into nitroalkanes under milder conditions. wiley-vch.de

Sustainable Methods: There is a growing focus on developing "green" or environmentally friendly methods, such as performing reactions in water or using solid-supported catalysts to simplify purification and reduce waste. rsc.orgbenthamscience.com For instance, using polyethylene (B3416737) glycol (PEG) as a solvent for the reaction of alkyl halides with sodium nitrite is an eco-friendly alternative. researchgate.net

Scope and Objectives of Academic Investigations into this compound

Academic research on this compound and related nitroalcohols is driven by the continuous need for new and efficient synthetic routes to valuable molecules. frontiersin.orgresearchgate.net The primary objectives of these investigations include:

Synthesis of Novel Bioactive Molecules: A major focus is using nitroalcohols as versatile building blocks for the synthesis of new compounds with potential pharmaceutical or biological activity. nih.govfrontiersin.org The ability to convert the nitro group into an amine is particularly relevant for creating analogues of natural products and drugs containing amino alcohol scaffolds. mdpi.com

Development of New Synthetic Methodologies: Researchers explore the unique reactivity of this compound to develop novel chemical transformations. This includes designing new catalytic systems that can selectively act on either the nitro or the alcohol group, and using it as a scaffold to build complex heterocyclic systems. nih.gov

Applications in Materials Science: The functional groups in this compound make it a candidate for creating specialized polymers and materials. For example, nitroalcohols can act as formaldehyde (B43269) donors for cross-linking resins or be used in the production of polyesters and polyurethanes. nih.gov Bifunctional molecules are key to synthesizing specific polymer architectures, such as ABA-type block copolymers. nih.gov

Elucidation of Reaction Mechanisms: Fundamental studies aim to understand the chemical mechanisms by which nitroalcohols react. This knowledge is crucial for optimizing existing reactions and designing new ones with improved efficiency and selectivity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-nitropentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXXYURSRKYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitropentan 1 Ol and Its Stereoisomers

Established Reaction Pathways for the Construction of the 5-Nitropentan-1-ol Carbon Skeleton

The synthesis of this compound typically involves strategies that either introduce the nitro group onto a pre-existing alcohol-containing chain or functionalize a nitro-containing precursor to incorporate the hydroxyl group.

The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to yield β-nitro alcohols wikipedia.orgpsu.edutcichemicals.com. This reaction is characterized by the nucleophilic attack of a nitronate anion (formed by deprotonation of the nitroalkane) onto the electrophilic carbonyl carbon wikipedia.org. The resulting β-nitro alcohols are versatile intermediates that can be further transformed into nitroalkenes, α-nitro ketones, or β-amino alcohols wikipedia.orgpsu.edu.

While the Henry reaction is a cornerstone for synthesizing many nitroalcohols, its direct application to the synthesis of this compound is limited. The Henry reaction inherently forms a β-nitro alcohol, meaning the nitro group and the hydroxyl group are separated by only one carbon atom. In contrast, this compound possesses a nitro and hydroxyl group at the terminal positions (1,5-relationship) of the pentane (B18724) chain. Therefore, the direct Henry condensation is not a suitable pathway for constructing the this compound carbon skeleton. However, the principles of C-C bond formation adjacent to nitro groups are relevant to broader nitroalcohol synthesis.

A more direct approach to this compound involves transformations that either reduce a nitro-ester or nitro-acid to the corresponding alcohol, or functionalize a haloalkane to incorporate the nitro group and then convert another functional group to an alcohol.

One common strategy involves the nucleophilic substitution of a dihaloalkane with a nitrite (B80452) source, followed by the conversion of the remaining halide to an alcohol. For instance, 1,5-dibromopentane (B145557) can be reacted with sodium nitrite (NaNO₂) to yield 1-bromo-5-nitropentane. Subsequent hydrolysis of the bromide, typically under basic conditions, can then afford this compound google.comsigmaaldrich.comchemicalbook.comchemicalbook.com.

Alternatively, precursors such as 5-nitropentanoic acid or its esters can be reduced to this compound. The reduction of carboxylic acids or esters to primary alcohols is a well-established transformation, commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) rsc.orgnih.gov. While direct literature examples for the reduction of 5-nitropentanoic acid to this compound were not immediately found, this pathway represents a plausible synthetic route based on general organic chemistry principles.

While this compound itself is an achiral molecule, many synthetic methodologies for nitroalcohols are designed to control stereochemistry, yielding enantiomerically enriched products. These methods are often applied to synthesize more complex nitroalcohols with chiral centers.

The Henry reaction, when catalyzed by chiral Lewis acids or organocatalysts, can proceed with high enantioselectivity, creating chiral β-nitro alcohols wikipedia.orgmdpi.comresearchgate.netorganic-chemistry.orgbeilstein-journals.org. For example, chiral metal catalysts, such as those involving zinc, cobalt, copper, magnesium, or chromium coordinated to chiral ligands, are frequently employed wikipedia.org. Organocatalysts, including chiral amines and thioureas, have also demonstrated efficacy in promoting enantioselective Henry reactions mdpi.comresearchgate.netbeilstein-journals.orgrsc.org. These catalysts facilitate the formation of specific stereoisomers by guiding the approach of the reacting partners.

Another area of stereocontrol involves the asymmetric reduction of nitro-ketones or nitro-aldehydes to nitro-alcohols. While not directly applicable to the synthesis of this compound, these methods highlight the broader capabilities in stereoselective nitroalcohol synthesis. Research has also explored stereoselective transformations involving nitroalkanes and other functionalized molecules, such as the condensation of nitroethane with specific carbohydrate derivatives, leading to complex nitroalcohol scaffolds with controlled stereochemistry rsc.orgrsc.org.

Novel and Sustainable Synthetic Routes to this compound

Efforts in modern organic synthesis focus on developing more efficient, environmentally friendly, and sustainable routes. This includes the application of advanced catalytic systems.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical transformations. For nitroalcohol synthesis, both homogeneous and heterogeneous catalytic systems have been investigated.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants (typically liquid), offers advantages in terms of high activity and selectivity. In the context of nitroalcohol synthesis, homogeneous catalysts, particularly organocatalysts and metal complexes, are widely used.

The Henry reaction has been significantly advanced through homogeneous catalysis. Chiral Lewis acid complexes, such as those derived from lanthanum and BINOL, have been employed for enantioselective Henry reactions wikipedia.orgiitm.ac.in. Organocatalysts, including chiral amines and thioureas, have also emerged as powerful tools for promoting the enantioselective Henry reaction, enabling the synthesis of chiral β-nitro alcohols with high yields and enantioselectivities mdpi.comresearchgate.netbeilstein-journals.org. These catalysts often operate by activating the carbonyl component or the nitroalkane through hydrogen bonding or Lewis acid-base interactions, thereby controlling the stereochemical outcome of the C-C bond formation mdpi.combeilstein-journals.org.

While specific homogeneous catalytic routes directly targeting this compound are not extensively detailed in the provided search results, the general methodologies for nitroalcohol synthesis using homogeneous catalysts provide a framework for potential future developments. The principles of catalytic C-C bond formation and functional group interconversion are transferable to the synthesis of terminal nitroalcohols.

Catalytic Systems for this compound Formation

Heterogeneous Catalysis for Selective Reductions

Heterogeneous catalysis plays a significant role in the selective transformation of nitro compounds. For instance, this compound can be subjected to reductive amination using hydrogen gas in the presence of a palladium catalyst to yield 5-amino-1-pentanol, achieving yields exceeding 90% sciencemadness.org. This transformation highlights the application of heterogeneous catalysis for the selective reduction of the nitro group to an amine functionality. While this describes a downstream reaction of this compound, it demonstrates the utility of heterogeneous catalytic systems, such as palladium on carbon, in handling the nitro group selectively. Research into the direct synthesis of nitroalcohols often employs heterogeneous catalysts, such as basic alumina, KF on alumina, or ion-exchange resins like Ambersep 900 OH, for the Henry (nitroaldol) reaction researchgate.netscirp.orgresearchgate.netacs.org. These catalysts facilitate the carbon-carbon bond formation between aldehydes and nitroalkanes, often under mild conditions.

Organocatalytic Strategies for Asymmetric Induction

The development of organocatalytic methods has opened new avenues for the stereoselective synthesis of chiral nitroalcohols. While this compound itself, as typically depicted, does not possess a chiral center, the principles of organocatalysis are highly relevant for synthesizing chiral derivatives or related nitroalcohols with defined stereochemistry. Organocatalysts, particularly chiral amines and thioureas, are instrumental in promoting enantioselective Henry reactions, leading to β-nitroalcohols with high enantiomeric and diastereomeric ratios mdpi.comnih.govchemrxiv.orgchemrxiv.orgwikipedia.org. These catalysts activate substrates through iminium or enamine intermediates, guiding the stereochemical outcome of the reaction. Biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), also offers powerful strategies for the enantioselective reduction of nitroketones to chiral nitroalcohols, often achieving excellent enantioselectivities rsc.orgmdpi.comresearchgate.netmdpi.com. These biocatalytic approaches are increasingly integrated into chemoenzymatic cascades for the efficient synthesis of complex chiral molecules.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of nitroalcohols, aiming for environmentally benign processes.

A significant trend in green synthesis is the use of water as a reaction medium or conducting reactions under solvent-free conditions. The Henry reaction, a cornerstone for nitroalcohol synthesis, has been successfully performed in aqueous media, often catalyzed by solid-supported phase-transfer catalysts or even in neat water without added catalysts sciencemadness.orgthieme-connect.comnih.govmedcraveonline.com. These methods offer advantages such as reduced waste generation, easier product isolation, and catalyst recyclability. For example, polystyrene-supported tributylammonium (B8510715) chloride (PsTBAC) has been shown to efficiently catalyze the Henry reaction in aqueous media, allowing for catalyst reuse over multiple cycles sciencemadness.orgnih.gov. Similarly, catalyst-free Henry reactions have been reported in tap water, demonstrating the potential of using readily available and inexpensive aqueous resources thieme-connect.com. Solvent-free conditions, often employing heterogeneous catalysts, are also employed to enhance reaction rates and yields while minimizing solvent use researchgate.netresearchgate.netacs.org.

Atom economy, a key principle of green chemistry, seeks to maximize the incorporation of all atoms from reactants into the final product, thereby minimizing waste. The Henry reaction itself is inherently atom-economical as it typically involves the addition of two molecules to form a single product, with no byproducts generated from the core reaction. Many modern approaches to nitroalcohol synthesis, particularly those employing catalytic methods, are designed with high atom economy in mind acs.orgmlsu.ac.in. The reduction of nitroalkenes to nitroalkanes using reagents like ammonia (B1221849) borane (B79455) (BH3NH3) in deep eutectic solvents is highlighted as an atom-economic and sustainable process beilstein-journals.orgunimi.itunimi.it.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound requires precise control over chemo-, regio-, and stereoselectivity. The bifunctional nature of nitroalcohols, possessing both a hydroxyl and a nitro group, allows for diverse derivatization strategies.

Chemoselectivity: Reactions can be selectively targeted at either the alcohol or the nitro group. For instance, the alcohol functionality can undergo esterification, etherification, or oxidation, while the nitro group can be reduced to an amine, or participate in reactions like the Nef reaction to form carbonyl compounds.

Regioselectivity: When synthesizing derivatives with modifications to the carbon chain, regioselectivity becomes crucial. For example, ring-opening reactions of cyclic nitroalcohols using reagents like sodium borohydride (B1222165) can regioselectively cleave specific bonds to yield acyclic nitroalcohols niscpr.res.iniitg.ac.in.

Stereoselectivity: As discussed in section 2.2.1.3, organocatalysis and biocatalysis are powerful tools for achieving stereoselective synthesis of nitroalcohols and their derivatives. This is particularly important when creating chiral centers or controlling the relative stereochemistry of multiple chiral centers within a molecule. For example, the synthesis of chiral γ-nitro alcohols has been achieved through chemoenzymatic cascades involving organocatalytic conjugate addition followed by stereoselective bioreduction nih.govchemrxiv.orgchemrxiv.orgcsic.es.

Compound List

Reactivity and Mechanistic Investigations of 5 Nitropentan 1 Ol

Transformations Involving the Nitro Functional Group

The nitro group in 5-Nitropentan-1-ol is a versatile functional group that can participate in various reactions, including reduction, elimination, and nucleophilic displacement.

Reduction of the Nitro Group to Amines and Other Nitrogen-Containing Moieties

The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry, and this compound readily undergoes this reaction to yield 5-aminopentan-1-ol. This conversion is typically achieved through catalytic hydrogenation or using metal-based reducing agents.

Catalytic Hydrogenation: This method involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This process is highly efficient and generally proceeds under mild conditions, yielding the corresponding primary amine, 5-aminopentan-1-ol, in high yields vulcanchem.commasterorganicchemistry.comcommonorganicchemistry.comwikipedia.org. The reaction is selective for the nitro group, preserving the hydroxyl functionality.

Metal-Acid Reduction: Alternatively, the nitro group can be reduced using metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., acetic acid or hydrochloric acid) masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org. These methods also effectively convert the nitro group to an amine. Lithium aluminum hydride (LiAlH₄) is also known to reduce aliphatic nitro compounds to amines, although it can lead to azo products with aromatic nitro compounds commonorganicchemistry.com.

Table 1: Reduction of the Nitro Group in this compound

| Reducing Agent | Conditions | Product | Typical Yield | Citation |

| H₂ / Pd-C | Hydrogen atmosphere, solvent (e.g., ethanol) | 5-Aminopentan-1-ol | >90% | vulcanchem.com |

| Fe / HCl | Iron powder, aqueous HCl | 5-Aminopentan-1-ol | High | masterorganicchemistry.comcommonorganicchemistry.com |

| Zn / Acetic Acid | Zinc dust, acetic acid | 5-Aminopentan-1-ol | High | masterorganicchemistry.comcommonorganicchemistry.com |

| LiAlH₄ | Anhydrous ether or THF | 5-Aminopentan-1-ol | High | commonorganicchemistry.com |

Beyond amines, partial reduction of nitroalkanes can lead to nitroso compounds or hydroxylamines, though these are less common for this compound under standard reductive conditions aimed at amine formation wikipedia.org.

Elimination Reactions Leading to Nitroalkenes

Elimination reactions involving the nitro group can lead to the formation of nitroalkenes. For this compound, this would typically involve the removal of water from the alcohol and a hydrogen atom from a carbon adjacent to the nitro group, or elimination involving the nitro group itself. However, direct elimination from this compound to form a stable nitroalkene is not a straightforward reaction.

More commonly, nitroalkenes are synthesized from nitroalcohols through dehydration. This often involves esterification of the alcohol followed by thermal elimination, or direct dehydration using agents like dicyclohexylcarbodiimide (B1669883) (DCC) sci-rad.comresearchgate.net. For instance, a related nitroalcohol, 2-nitropropan-1-ol, can be dehydrated to 2-nitroprop-1-ene sci-rad.comresearchgate.net. While specific literature detailing the direct elimination from this compound to form a nitroalkene is scarce, the general principle involves the formation of a double bond with the loss of water, often facilitated by acidic conditions or dehydrating agents.

Nucleophilic Displacements at the Nitro-Bearing Carbon

The carbon atom bearing the nitro group in aliphatic nitro compounds can be activated towards nucleophilic attack, particularly if there are adjacent leaving groups. However, in this compound, the nitro group is at the terminal position (C5), and the carbon chain does not possess a readily displaceable leaving group at this position to facilitate direct nucleophilic substitution of the nitro group itself.

While nitro groups can influence the reactivity of adjacent carbons, direct nucleophilic displacement of the nitro group in simple aliphatic nitroalkanes like this compound is generally difficult under typical conditions. More commonly, the nitro group's electron-withdrawing nature activates α-hydrogens for deprotonation, allowing the resulting nitronate anion to act as a nucleophile in reactions like the Henry reaction (nitroaldol reaction) sci-hub.sescielo.br.

Reactions of the Hydroxyl Functional Group

The primary alcohol group (-OH) in this compound undergoes typical reactions characteristic of primary alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions of the Primary Alcohol

The hydroxyl group can be readily converted into esters and ethers.

Esterification: This involves the reaction of the alcohol with a carboxylic acid, acid chloride, or acid anhydride, typically in the presence of an acid catalyst (e.g., sulfuric acid) for carboxylic acids (Fischer esterification) rsc.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org. Reaction with acyl chlorides or anhydrides is often more facile and may not require a strong acid catalyst chemguide.co.uk. For this compound, esterification would yield a 5-nitropentyl ester.

Etherification: Ethers can be formed by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or by acid-catalyzed dehydration of two alcohol molecules (though this typically leads to symmetric ethers and can be complex with bifunctional molecules) msu.edu. Alkylation of the hydroxyl group of this compound would produce a 5-nitropentyl ether.

Table 2: Reactions of the Hydroxyl Group in this compound

| Reaction Type | Reagent | Product Type | Conditions | Citation |

| Esterification | Carboxylic acid (e.g., Acetic acid) | 5-Nitropentyl ester | Acid catalyst (e.g., H₂SO₄), heat | rsc.orgchemguide.co.ukmasterorganicchemistry.com |

| Esterification | Acid chloride (e.g., Acetyl chloride) | 5-Nitropentyl ester | Base (e.g., pyridine) | chemguide.co.uk |

| Etherification | Alkyl halide (e.g., Methyl iodide) | 5-Nitropentyl ether | Base (e.g., NaH) | msu.edu |

Oxidation Reactions of the Hydroxyl Moiety

As a primary alcohol, the hydroxyl group of this compound can be oxidized. The outcome of the oxidation depends on the strength of the oxidizing agent used.

Mild Oxidation: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, the primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-nitropentanal.

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol first to the aldehyde and then further to the carboxylic acid, 5-nitro-pentanoic acid byjus.comstudymind.co.ukibchem.comlibretexts.org. The presence of the nitro group might influence the reaction conditions or rates, but the general reactivity of the primary alcohol remains.

Table 3: Oxidation of the Hydroxyl Group in this compound

| Oxidizing Agent | Product | Conditions | Citation |

| PCC, Swern Oxidation | 5-Nitropentanal | Mild oxidizing conditions | byjus.comstudymind.co.ukibchem.com |

| KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | 5-Nitro-pentanoic acid | Strong oxidizing conditions | byjus.comstudymind.co.ukibchem.com |

Tertiary alcohols are generally resistant to oxidation under these conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the oxidation mechanism studymind.co.uklibretexts.org. This compound, having a primary alcohol, readily undergoes these transformations.

Cyclization Reactions Initiated by Hydroxyl Reactivity

The hydroxyl group in this compound can act as a nucleophile, initiating cyclization reactions, particularly when appropriately activated or when the molecule undergoes specific transformations. While direct examples of cyclizations initiated solely by the hydroxyl group of this compound are not extensively detailed in the provided literature, general principles of nitroalcohol chemistry suggest possibilities. For instance, under acidic or basic conditions, the hydroxyl group could be protonated or deprotonated, respectively, making it more reactive towards intramolecular attack on other functional groups or activated sites within the molecule. Such reactions, if they occur, would likely involve the formation of cyclic ethers or related structures, though the presence of the electron-withdrawing nitro group can influence the nucleophilicity and reactivity of the hydroxyl moiety.

Interplay Between Nitro and Hydroxyl Group Reactivity

The proximity and electronic nature of the nitro and hydroxyl groups in this compound create a unique reactivity profile. The nitro group is a strong electron-withdrawing group, which can influence the acidity of nearby protons and the reactivity of the hydroxyl group through inductive effects. Conversely, the hydroxyl group can participate in reactions that might be modulated by the presence of the nitro group. This interplay is central to understanding the molecule's behavior in various chemical transformations.

Intramolecular Rearrangements and Cyclizations

Intramolecular rearrangements and cyclizations involving both the nitro and hydroxyl groups are a significant aspect of nitroalcohol chemistry. One well-documented transformation for β-nitroalcohols, and by extension potentially applicable to this compound under certain conditions, is the retro-Henry reaction nih.govwikipedia.org. This process involves the reverse of the Henry (nitroaldol) reaction, where a β-nitroalcohol can decompose to regenerate the parent nitroalkane and carbonyl compound. While this is a decomposition pathway, it highlights the dynamic equilibrium and potential for bond cleavage and reformation.

More directly relevant to cyclization, studies on related nitroalcohols suggest that intramolecular reactions can occur. For example, in the context of the Henry reaction itself, intramolecular variants of the nitroaldol reaction have been studied, where a molecule contains both a nitro group and a carbonyl group, leading to cyclic products researchgate.net. Although this compound does not possess an intrinsic carbonyl group, its decomposition products or derivatives could potentially undergo such intramolecular cyclizations. Furthermore, nitroalcohols can act as donors of formaldehyde (B43269) and nitrite (B80452) under physiological conditions nih.gov, indicating a complex decomposition mechanism that could involve intermediate species capable of intramolecular reactions.

Tandem Reaction Sequences

Tandem reaction sequences, where multiple reactions occur sequentially without isolation of intermediates, are also characteristic of nitroalkane and nitroalcohol chemistry. The Nef reaction , which converts a nitroalkane to a carbonyl compound, can be coupled with the Henry reaction to form β-nitroalcohols unicam.it. This suggests that transformations involving the nitro group can be integrated into sequences that also involve the hydroxyl functionality, either as a product or a participant. For this compound, such tandem processes might involve initial modifications of the nitro group (e.g., reduction, oxidation, or participation in a Nef-type transformation) followed by reactions involving the hydroxyl group, or vice versa.

Mechanistic Studies of Key Transformations

Detailed mechanistic investigations are crucial for understanding the pathways by which this compound and related compounds react. These studies often employ kinetic analysis and computational methods to elucidate reaction mechanisms, transition states, and intermediates.

Kinetic Analysis of Reaction Rates and Orders

Kinetic studies provide quantitative data on reaction rates and dependencies on reactant concentrations. For the Henry reaction , which is fundamental to the formation of β-nitroalcohols, kinetic analyses have been performed. For example, studies on the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitromethane (B149229) have reported apparent rate constants and explored the influence of catalysts rsc.org. The reversibility of the Henry reaction steps means that kinetic control can be critical in determining product distribution wikipedia.orgresearchgate.net. Experimental investigations have also determined second-order rate constants for the Henry reaction in various solvents, illustrating the impact of the reaction medium on reaction speed nih.gov. For instance, the reaction between nitromethane and formaldehyde proceeds more slowly in water than in DMSO, with rate constants of 0.91 M⁻¹s⁻¹ and 52.0 M⁻¹s⁻¹, respectively nih.gov. These studies often involve analyzing reaction progress over time to determine rate laws and identify rate-determining steps.

Table 1: Kinetic Data for Henry Reaction (Illustrative Examples)

| Reaction System | Solvent | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| Nitromethane + Formaldehyde | Water | 0.91 | 25 °C, 1 atm | nih.gov |

| Nitromethane + Formaldehyde | DMSO | 52.0 | 25 °C, 1 atm | nih.gov |

| 4-Nitrobenzaldehyde + Nitromethane (catalyzed) | DMSO | Not specified | Apparent rate constant (k = 0.113 ± 0.04 h⁻¹) | rsc.org |

Elucidation of Transition States and Intermediates

Understanding the detailed mechanism requires identifying transient intermediates and high-energy transition states. Computational methods, such as Density Functional Theory (DFT) and QM/MM calculations, are frequently employed for this purpose. These studies can reveal the geometries and energies of transition states, providing insights into stereoselectivity and reaction pathways researchgate.netnih.govpku.edu.cn.

For the Henry reaction, mechanistic studies have proposed pathways involving the deprotonation of the nitroalkane to form a nitronate, followed by nucleophilic attack on the carbonyl compound wikipedia.org. The resulting β-nitro alkoxide is then protonated. The reversibility of these steps and potential epimerization of stereocenters can influence the final product distribution researchgate.netnih.gov.

In the context of nitroalkane transformations leading to β-nitroalcohols, studies on artificial nitroalkane oxidases have identified key intermediates, such as flavin-N(5)-adducts and iminium species, through quantum chemical calculations and intermediate trapping rsc.orgrsc.org. These studies highlight the formation of reactive species that can undergo further transformations, including C-C bond formation. For intramolecular reactions, intermediates like enolates or carbocations have been proposed, with their stability and subsequent cyclization pathways being critical researchgate.netpku.edu.cnchemrxiv.org.

Table 2: Proposed Intermediates in Nitroalcohol Chemistry

| Reaction Type/Context | Proposed Intermediate(s) | Mechanistic Significance | Reference(s) |

| Henry Reaction (general) | Nitronate, β-nitro alkoxide | Nucleophilic species formed from nitroalkane; alkoxide formed after C-C bond formation, subsequently protonated. | wikipedia.org |

| Nitroalkane Oxidation (e.g., NAO-like) | Flavin-N(5)-adduct, iminium species | Key intermediates in catalytic cycles involving nitroalkanes, leading to aldehydes and subsequently β-nitroalcohols via Henry reaction. | rsc.orgrsc.org |

| Intramolecular Nitroaldol (Henry) Reaction | Enol/enolate intermediate, cyclic intermediates | Formation of enol/enolate is crucial for kinetic outcomes; cyclic intermediates form the final products. | researchgate.net |

| Photocatalytic Denitrative Alkenylation | Functionalized alkyl radicals, carbocations | Radicals generated from nitroalkanes undergo C-C bond formation; carbocations can lead to cyclization upon loss of a proton or protecting group. | chemrxiv.org |

| Retro-Henry Reaction / Decomposition | Nitroalkane and carbonyl compound (regenerated) | Reversible decomposition pathway of β-nitroalcohols, indicating equilibrium and potential for fragmentation. | nih.govwikipedia.org |

Isotopic Labeling Studies to Confirm Reaction Pathways

Isotopic labeling is a powerful technique employed in organic chemistry to elucidate reaction mechanisms by tracking the fate of specific atoms within a molecule throughout a chemical transformation wikipedia.orgfiveable.me. By substituting naturally occurring isotopes with heavier or lighter isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, ¹⁵N for nitrogen, or ¹⁸O for oxygen), researchers can monitor the movement and incorporation of these labeled atoms into reaction products wikipedia.orgfiveable.mekit.edu. This approach is particularly valuable for confirming proposed reaction pathways and identifying rate-limiting steps by observing kinetic isotope effects (KIEs) youtube.com.

While direct and extensive isotopic labeling studies specifically focused on the reaction pathways of this compound are not widely documented in the provided search results, the general principles and applications of isotopic labeling in related compounds, particularly nitroalkanes and alcohols, offer insight into how such studies would be conducted and interpreted.

General Principles of Isotopic Labeling in Mechanistic Studies:

Tracking Atom Movement: Isotopes act as tracers, allowing chemists to follow the journey of specific atoms through complex reaction sequences. For instance, if a reaction involves the cleavage of a C-H bond, using deuterium (²H) instead of protium (B1232500) (¹H) can reveal if that bond-breaking step is rate-limiting, as the heavier deuterium isotope typically reacts slower, resulting in a kinetic isotope effect youtube.com.

Identifying Intermediates: Isotopic labeling can help in identifying transient intermediates. If a labeled atom appears in a product in a manner inconsistent with a proposed intermediate, it suggests an alternative pathway wikipedia.org.

Confirming Bond Cleavage/Formation: By labeling specific atoms, researchers can confirm which bonds are broken and formed during a reaction. For example, labeling the oxygen atom of a hydroxyl group in an alcohol with ¹⁸O can help determine if that oxygen is retained or lost during a reaction nih.gov. Similarly, labeling the nitrogen atom of a nitro group with ¹⁵N can trace its fate researchgate.net.

Distinguishing Between Competing Pathways: When multiple reaction pathways are possible, isotopic labeling can help determine the dominant route by observing which pathway incorporates the labeled atom.

Potential Applications of Isotopic Labeling to this compound:

Given the bifunctional nature of this compound, possessing both a primary alcohol and a terminal nitro group, isotopic labeling could be applied to investigate various reaction types:

Reactions involving the Hydroxyl Group:

Esterification/Etherification: If this compound undergoes esterification or etherification, labeling the hydroxyl oxygen with ¹⁸O would help confirm that the oxygen atom of the alcohol is incorporated into the ester or ether linkage.

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid could be studied using ¹⁸O-labeled water or oxygen sources to determine the origin of the oxygen atom in the carbonyl group.

Reactions involving the Nitro Group:

Reduction: Reduction of the nitro group to an amine is a common transformation. Using ¹⁵N-labeled this compound would allow researchers to confirm that the nitrogen atom from the nitro group ends up in the amine product. Studies on nitroalkanes have utilized ¹⁵N labeling to understand ion-molecule reactions and proton affinities researchgate.net.

Reactions of Nitroalkanes: While specific studies on this compound are limited, research on other nitroalkanes has employed deuterium and ¹⁵N labeling to elucidate reaction mechanisms, including proton transfer and ion fragmentation pathways researchgate.net. These studies highlight the utility of isotopic labeling in understanding the behavior of the nitro group under various conditions. For instance, studies on α-halo nitroalkanes have used ¹⁸O labeling to investigate amide formation pathways, demonstrating that the oxygen in the amide did not originate from water, suggesting complex intermediate formations nih.gov.

Reactions Involving Both Functional Groups or the Alkyl Chain:

Deuterium Labeling of the Alkyl Chain: Labeling specific carbon-hydrogen bonds within the pentyl chain with deuterium could help identify if C-H bond activation or cleavage occurs during specific reactions, potentially revealing information about the stability or reactivity of different positions on the chain. For example, studies on other organic molecules have shown that deuterium labeling can reveal kinetic isotope effects at specific carbon centers, indicating their involvement in rate-determining steps youtube.comresearchgate.net.

Data Table Example: Hypothetical Isotopic Labeling Study for Hydroxyl Group Reactivity

To illustrate, consider a hypothetical study investigating the esterification of this compound with acetic anhydride. If the reaction pathway involves the hydroxyl oxygen being directly attacked by the acyl carbon of acetic anhydride, isotopic labeling with ¹⁸O on the hydroxyl group of this compound would be informative.

| Reactant/Product | Isotopic Labeling | Expected Isotopic Incorporation (%) | Analytical Method |

| This compound | ¹⁸O-labeled | 98.0 | Mass Spectrometry |

| Acetic Anhydride | ¹⁶O-labeled | 99.5 | Mass Spectrometry |

| 5-Nitropentyl Acetate | ¹⁸O-labeled | ~98.0 | Mass Spectrometry |

| Acetic Acid (byproduct) | ¹⁶O-labeled | ~99.5 | Mass Spectrometry |

Note: This table presents a hypothetical scenario to illustrate the application of isotopic labeling. Actual experimental results would depend on the specific reaction conditions and the precise mechanism.

The application of isotopic labeling in the study of this compound's reactivity would provide critical data to validate proposed reaction mechanisms, offering a deeper understanding of how both the nitro and hydroxyl functionalities influence its chemical behavior.

Computational and Theoretical Chemistry Studies of 5 Nitropentan 1 Ol

Electronic Structure and Bonding Characteristics

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, primarily Density Functional Theory (DFT) and ab initio methods, are the cornerstones for determining molecular electronic structures. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbitals, and energies. For molecules like 5-Nitropentan-1-ol, common approaches involve using DFT with functionals such as B3LYP or PBE, often in conjunction with basis sets like 6-311G(d,p) or larger, to achieve a balance between accuracy and computational cost x-mol.netacs.orgacs.orgscielo.br.

These calculations provide fundamental molecular descriptors, such as molecular weight, dipole moment, and various energy-related properties. For this compound, computed properties include a molecular weight of approximately 133.15 g/mol , an XLogP3 value of 0.4, and a surface area of 66.1 Ų nih.gov. These values, derived from computational models, offer initial insights into the molecule's physical characteristics.

Analysis of Molecular Orbitals and Electron Density Distributions

Analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO gap is a key indicator of a molecule's stability and its susceptibility to electrophilic or nucleophilic attack tandfonline.commdpi.com. The electron density distribution, visualized through techniques like electron density isosurfaces, highlights regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites).

In this compound, the presence of the nitro group (-NO₂) significantly influences the electron density. The nitro group is strongly electron-withdrawing due to the electronegativity of oxygen and nitrogen atoms and resonance effects, which can polarize electron density away from the carbon chain. Conversely, the hydroxyl group (-OH) exhibits both inductive electron-withdrawing effects (due to oxygen's electronegativity) and potential electron-donating resonance effects (though less pronounced than in aromatic systems). The interplay of these functional groups dictates the molecule's electronic landscape, influencing its interactions and potential reaction pathways.

Conformational Analysis and Energetic Profiles

Molecules with flexible alkyl chains, such as this compound, can adopt various three-dimensional arrangements known as conformers. Conformational analysis, typically performed using computational methods like DFT or molecular mechanics, aims to identify all accessible conformers and determine their relative energies. This process involves systematically rotating around single bonds to map the potential energy surface.

Studies on similar aliphatic alcohols, such as pentanols, have shown that they can exist in multiple staggered and eclipsed conformations, with relative energies influenced by torsional strain and steric interactions mdpi.comosti.govfrontiersin.org. For this compound, the presence of the nitro group might introduce additional conformational preferences or influence the energetic stability of certain arrangements through intramolecular interactions or dipole-dipole effects. Identifying the lowest-energy conformer is important for predicting physical properties and understanding reaction mechanisms, as molecules often react via their most stable or kinetically accessible conformations.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry plays a vital role in predicting how a molecule will react and the selectivity of those reactions. Techniques such as frontier molecular orbital theory, Fukui functions, and transition state calculations within DFT can provide detailed insights into reaction mechanisms.

The nitro group in this compound is known to activate adjacent C-H bonds, making them more acidic and prone to deprotonation, a key step in various synthetic transformations mdpi.com. Furthermore, the nitro group itself can be reduced to an amine group using various reducing agents, a common transformation studied computationally acs.orgnih.gov. The hydroxyl group is amenable to oxidation (e.g., to an aldehyde or carboxylic acid), esterification, etherification, or substitution reactions. Computational studies can predict the activation energies for these processes, identify preferred reaction pathways, and forecast the regioselectivity and stereoselectivity of transformations involving this compound or its derivatives eurjchem.com. Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), often derived from quantum mechanical calculations, are also employed to correlate molecular structure with reactivity parameters acs.orgnih.gov.

Computational Design of Novel Derivatives and Reaction Conditions

Computational methods are increasingly integrated into the design phase of chemical research, enabling in silico exploration of novel molecular structures and optimization of reaction conditions. This approach allows researchers to predict the properties of hypothetical derivatives before undertaking costly and time-consuming synthesis.

For instance, computational chemistry can be used to design functionalized molecules with tailored electronic or steric properties for specific applications, such as catalysts or materials acs.orgresearchgate.netacs.orgresearchgate.net. By systematically modifying a molecular scaffold like this compound, computational chemists can explore how changes in functional groups or chain length might affect reactivity, stability, or other desired properties. This predictive power aids in prioritizing synthetic targets and optimizing reaction parameters, such as solvent choice, temperature, and catalyst selection, to achieve desired outcomes efficiently.

Table 1: Computed Properties of this compound

| Property | Value | Source/Method (as specified) |

| IUPAC Name | This compound | Lexichem TK 2.7.0 (PubChem) |

| Molecular Formula | C₅H₁₁NO₃ | PubChem |

| Molecular Weight | 133.15 g/mol | PubChem 2.2 |

| Canonical SMILES | C(CCN+[O-])CCO | OEChem 2.3.0 (PubChem) |

| InChI | InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2 | InChI 1.07.0 (PubChem) |

| InChIKey | UISXXYURSRKYST-UHFFFAOYSA-N | InChI 1.07.0 (PubChem) |

| XLogP3 | 0.4 | XLogP3 3.0 (PubChem) |

| Topological Polar Surface Area (TPSA) | 66.1 Ų | Cactvs 3.4.8.18 (PubChem) |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 (PubChem) |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 (PubChem) |

Compound List:

this compound

Benzene

Nitroacetamide

2-Nitrotoluene

2-Nitrosobenzyl alcohol

1,3,5-Trinitrohexahydro-s-triazine (RDX)

Ethanol

Butanol

2-Propanol

2-Methyl-1-propanol

1-Butanol

2-Methyl-1-propanol

1,3,5-trinitro-1,3,5-triazinane (RDX)

2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20)

2-Nitrophenylethylamine

3-Nitropentan-2-ol

Ribitol

Xylitol

d-Arabitol

1,3,5-pentanol

2,4,6-trinitrotoluene (B92697) (TNT)

2,4-dinitrotoluene (B133949) (2,4-DNT)

2,4-dinitroanisole (B92663) (DNAN)

5-Amino-1-pentanol

Advanced Analytical Characterization in 5 Nitropentan 1 Ol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are critical for a definitive structural analysis of 5-Nitropentan-1-ol, offering unambiguous assignment of its atomic connectivity and stereochemistry.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for the complete structural assignment of this compound. While one-dimensional ¹H and ¹³C NMR provide initial information, 2D techniques are essential for resolving signal overlaps and confirming the carbon skeleton and proton environments.

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the pentanol (B124592) backbone from the hydroxymethyl group to the nitro-substituted carbon. The HSQC experiment correlates each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. For instance, the methylene (B1212753) group adjacent to the hydroxyl group (C1) would show a distinct correlation from its protons compared to the methylene group adjacent to the nitro group (C5).

Table 1: Hypothetical 2D NMR Correlation Data for this compound

| ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation | HMBC Correlations (¹³C) |

|---|---|---|---|---|

| 3.65 (t, 2H) | 62.5 | 1.58 | C1 | C2, C3 |

| 1.58 (m, 2H) | 32.0 | 3.65, 1.40 | C2 | C1, C3, C4 |

| 1.40 (m, 2H) | 25.5 | 1.58, 2.05 | C3 | C1, C2, C4, C5 |

| 2.05 (m, 2H) | 28.0 | 1.40, 4.38 | C4 | C2, C3, C5 |

Note: This data is illustrative and represents expected correlations based on the structure of this compound.

High-Resolution Mass Spectrometry for Trace Analysis and Mechanistic Intermediates

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to determine the elemental composition of this compound and its fragments with high confidence. rsc.orgnih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic nitro compounds, characteristic fragmentation includes the loss of the nitro group (NO₂) or nitrous acid (HNO₂). nih.gov The high-resolution capabilities allow for the differentiation of ions with the same nominal mass but different elemental compositions, which is crucial for identifying unknown impurities or reaction byproducts.

In mechanistic studies, HRMS can be used to detect and identify transient intermediates. For example, in studying the decomposition or reaction of this compound, HRMS could identify species formed through oxidation of the alcohol or reduction of the nitro group.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Fragmentation Origin |

|---|---|---|---|

| [C₅H₁₁NO₃+H]⁺ | 134.0817 | 134.0815 | Molecular Ion (M+H)⁺ |

| [C₅H₁₀NO₂]⁺ | 116.0712 | 116.0710 | Loss of H₂O |

| [C₅H₁₁O]⁺ | 87.0810 | 87.0808 | Loss of NO₂ |

Note: This data is hypothetical and based on known fragmentation patterns of similar molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods are excellent for confirming the presence of the key functional groups.

The IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, indicative of hydrogen bonding. Strong asymmetric and symmetric stretching vibrations for the nitro group would appear around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the C-C backbone. Resonance Raman spectroscopy could be employed to selectively enhance the vibrations associated with the nitro group by using an excitation wavelength that corresponds to an electronic transition of the chromophore. aip.org The positions and shapes of the O-H and NO₂ bands can provide information on the extent and nature of intermolecular hydrogen bonding in the solid or liquid state.

Chromatographic Methods for Purity, Enantiomeric Excess, and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, as well as for resolving stereoisomers.

Chiral Chromatography for Stereochemical Resolution

Since this compound is a chiral molecule (if the nitro or hydroxyl group is not at the terminal position, which is the case here, but if we consider a substituted version, it could be chiral), the separation of its enantiomers is crucial, particularly in biological or pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. mdpi.comresearchgate.net

A chiral stationary phase (CSP), often based on polysaccharide derivatives, would be used to differentially interact with the two enantiomers, leading to different retention times. The determination of enantiomeric excess (e.e.) is a key application, providing a measure of the stereochemical purity of a sample.

Table 3: Illustrative Chiral HPLC Separation Parameters for a Hypothetical Chiral Analog of this compound

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

Note: This table illustrates typical parameters for chiral separations of nitroalcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility due to its hydroxyl group, it can be readily derivatized to increase its volatility and thermal stability for GC analysis. A common derivatization reaction is silylation, where the hydroxyl proton is replaced with a trimethylsilyl (B98337) (TMS) group.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring the progress of reactions involving this compound and for the accurate quantification of the final products. Its high resolution and sensitivity make it ideal for separating complex mixtures and tracking the consumption of reactants and the formation of products over time.

A typical analytical setup for monitoring a reaction, such as the oxidation of this compound to 5-nitropentanal or 5-nitropentanoic acid, would employ a reversed-phase HPLC method. This commonly involves a C18 stationary phase, which is a nonpolar silica-based column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. cdc.govnih.gov The polarity of the mobile phase is systematically varied over the course of the analysis to ensure the effective separation of components with different polarities, from the more polar this compound to potentially less polar products or byproducts.

Detection is most commonly achieved using an ultraviolet (UV) detector. cdc.gov Although the aliphatic alcohol portion of this compound does not possess a strong chromophore, the nitro group allows for detection at lower UV wavelengths, typically in the range of 210-230 nm. For quantitative analysis, a calibration curve is first established by injecting known concentrations of pure this compound and the expected product(s). jasco-global.com By comparing the peak areas from the reaction mixture chromatogram to the calibration curve, the precise concentration of each component can be determined at various time points. jasco-global.com This allows for the calculation of reaction rates, conversion percentages, and product yields.

To illustrate, consider a hypothetical esterification reaction of this compound with a carboxylic acid. Aliquots can be taken from the reaction vessel at set intervals, quenched to stop the reaction, and injected into the HPLC system. The resulting data can be tabulated to provide a clear picture of the reaction's progress.

Table 1: Illustrative HPLC Data for Monitoring the Esterification of this compound This table presents hypothetical data for demonstrative purposes.

| Reaction Time (minutes) | This compound Peak Area | Product Peak Area | % Conversion |

|---|---|---|---|

| 0 | 450,000 | 0 | 0% |

| 30 | 325,500 | 112,050 | 27.7% |

| 60 | 234,000 | 194,400 | 48.0% |

| 90 | 163,800 | 257,580 | 63.6% |

| 120 | 115,500 | 299,250 | 74.3% |

| 180 | 58,500 | 352,350 | 87.0% |

X-ray Crystallography of Co-crystals or Crystalline Derivatives for Absolute Stereochemistry and Solid-State Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. purechemistry.org While obtaining single crystals of this compound itself may be challenging due to its liquid state at room temperature and relatively simple structure, its crystalline derivatives or co-crystals can be readily analyzed. This technique is particularly powerful for unambiguously establishing absolute stereochemistry and for providing a detailed understanding of intermolecular interactions in the solid state.

Absolute Stereochemistry: If this compound were modified to contain a chiral center, for instance, through the introduction of a substituent on the carbon chain, X-ray crystallography would be the gold standard for determining its absolute configuration. purechemistry.orgsci-hub.sespringernature.com This is typically achieved by reacting the chiral alcohol with a chiral derivatizing agent of known absolute configuration to form a diastereomeric crystalline derivative. The resulting crystal's structure can be solved to reveal the relative arrangement of all atoms. Since the absolute configuration of the derivatizing agent is known, the absolute configuration of the chiral center originating from the this compound moiety can be unequivocally assigned.

Solid-State Interactions: The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is a valuable strategy for studying the solid-state behavior of this compound. acs.org By co-crystallizing it with a suitable coformer (e.g., a dicarboxylic acid, a phenol, or another hydrogen-bond donor/acceptor), high-quality single crystals can be grown and analyzed.

The resulting crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. rigaku.com Crucially, it reveals the intricate network of intermolecular interactions that dictate the crystal packing. For a co-crystal of this compound, these interactions would primarily involve the hydroxyl (-OH) and nitro (-NO₂) groups. The hydroxyl group can act as both a hydrogen-bond donor and acceptor, while the oxygen atoms of the nitro group are strong hydrogen-bond acceptors. mdpi.com Furthermore, the nitro group can participate in other types of non-covalent interactions, such as π-hole interactions, where the electropositive nitrogen atom interacts with an electron-rich region of a neighboring molecule. acs.orgacs.org Analysis of these interactions is fundamental to the field of crystal engineering, enabling the design of new materials with specific physical properties.

A crystallographic analysis of a hypothetical co-crystal, for example, between this compound and a coformer like isonicotinamide, would yield a set of precise structural parameters.

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Co-crystal This table presents plausible, representative data for a hypothetical co-crystal for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 9.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1017.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

Applications of 5 Nitropentan 1 Ol in Specialized Chemical Synthesis

Derivatization for Novel Functional Organic Molecules

Synthesis of Nitroalkanes and Nitroalkenes for Downstream Applications

The nitro group and the hydroxyl group in 5-Nitropentan-1-ol offer pathways for the synthesis of other nitro-functionalized compounds. While direct literature examples specifically using this compound as a precursor for synthesizing other nitroalkanes or nitroalkenes are scarce, general chemical principles suggest potential applications.

The dehydration of nitroalcohols is a known method for generating nitroalkenes. For instance, the dehydration of 2-nitroalcohols using agents like dicyclohexylocarbodiimide (DCHCDI) in the presence of copper(I) chloride can yield nitroalkenes researchgate.netsci-rad.com. While this compound is a 1-nitroalcohol, its terminal nitro group may require specific activation or modification for efficient elimination to form a stable nitroalkene. Research into the dehydration of various nitroalcohols has demonstrated that the presence of additional electron-withdrawing groups can facilitate this transformation under milder conditions researchgate.net.

Conversion to Diamines and Amino Alcohols for Chiral Synthesis

This compound serves as a valuable precursor for the synthesis of amino alcohols and, potentially, diamines, which are critical building blocks in chiral synthesis.

Conversion to Amino Alcohols: A primary transformation of this compound involves the reduction of its nitro group to an amine. This reaction yields 5-aminopentan-1-ol, a bifunctional molecule containing both an amine and an alcohol. Catalytic hydrogenation, particularly using hydrogen gas in the presence of palladium on carbon (Pd/C) or Raney nickel, is a common and effective method for reducing nitro groups to amines commonorganicchemistry.comorganic-chemistry.orggoogleapis.com. Research indicates that this conversion can be achieved with high yields.

| Reaction Type | Substrate | Product | Reagents/Conditions | Yield | Citation |

| Nitro Group Reduction | This compound | 5-Aminopentan-1-ol | H₂/Pd-C | >90% | vulcanchem.com |

| Nitro Group Reduction | This compound | 5-Aminopentan-1-ol | H₂/Raney Ni | (General) | commonorganicchemistry.com |

| Nitro Group Reduction | This compound | 5-Aminopentan-1-ol | Fe/Acid | (General) | commonorganicchemistry.com |

| Nitro Group Reduction | This compound | 5-Aminopentan-1-ol | Zn/Acid | (General) | commonorganicchemistry.com |

| Nitro Group Reduction | This compound | 5-Aminopentan-1-ol | SnCl₂ | (General) | commonorganicchemistry.com |

5-Aminopentan-1-ol is a significant intermediate, finding use in the synthesis of polymers and as a building block itself wikipedia.orgnih.gov. The presence of both amine and alcohol functionalities makes it amenable to further derivatization for chiral applications.

Conversion to Diamines: The synthesis of diamines from this compound can be envisioned through a multi-step process. Following the reduction of the nitro group to yield 5-aminopentan-1-ol, the primary alcohol group can be converted into a second amine functionality. General methods for converting primary alcohols to amines include:

Conversion of the alcohol to a good leaving group (e.g., mesylate, tosylate, or halide) followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction of the azide to an amine mdma.chchemistrysteps.comsci-hub.se.

Direct catalytic amination of alcohols using catalysts, such as ruthenium complexes with pincer ligands, which react alcohols directly with ammonia (B1221849) to form amines google.com.

While specific research detailing the conversion of this compound to a diamine through these routes is not extensively reported, the established chemistry for transforming both nitro groups and alcohol groups into amines provides a clear synthetic strategy. The resulting diamines, particularly if synthesized enantioselectively, are highly valued as chiral auxiliaries, ligands for asymmetric catalysis, and components in complex molecule synthesis beilstein-journals.orgbeilstein-journals.orgwikipedia.org.

Future Research Directions and Challenges in 5 Nitropentan 1 Ol Chemistry

Development of Highly Enantioselective and Diastereoselective Syntheses

While racemic synthesis of 5-Nitropentan-1-ol may be established, the demand for enantiomerically and diastereomerically pure compounds, particularly for pharmaceutical and fine chemical applications, drives research into stereoselective synthesis. Future efforts will focus on developing catalytic systems that can precisely control the stereochemistry during the formation of the nitroalcohol moiety.

Research into asymmetric Henry (nitroaldol) reactions, a cornerstone for β-nitroalcohol synthesis, is a prime area. Organocatalysis, utilizing chiral amines or thioureas, has shown significant promise in related systems, achieving high enantiomeric excesses (ee) and diastereomeric ratios (dr) bohrium.comresearchgate.netbuchler-gmbh.comresearchgate.netgoogle.com. For this compound, adapting these catalytic strategies or developing novel chiral catalysts could lead to efficient routes to specific stereoisomers. Metal-catalyzed asymmetric Henry reactions, employing chiral ligands with metals like copper or zinc, also present a viable avenue, with reported successes in achieving high selectivities in similar nitroalcohol syntheses researchgate.net.

Biocatalysis offers another powerful approach. Enzymes such as hydroxynitrile lyases (HNLs) can catalyze enantioselective nitroaldol reactions bohrium.comresearchgate.netrsc.org. Furthermore, kinetic resolution (KR) and dynamic kinetic resolution (DKR) using enzymes like lipases have been explored for β-nitroalcohols, although KR is limited by a theoretical maximum yield of 50% bohrium.comresearchgate.net. Developing DKR strategies or engineering enzymes for improved activity and selectivity towards this compound precursors remains an active research frontier.

Table 7.1: Potential Catalytic Systems for Stereoselective Nitroalcohol Synthesis (Illustrative)

| Catalyst Type | Reaction Type | Example Catalysts/Ligands | Reported Selectivity (Related Compounds) | Potential Application to this compound |

| Organocatalysis | Asymmetric Henry | Chiral secondary amines, Cinchona alkaloids, Squaramides | ee > 95%, dr up to 10:1 | Development of novel amine catalysts |

| Metal Catalysis | Asymmetric Henry | Cu/Zn complexes with chiral ligands (e.g., BOX, BINAP) | ee > 90%, dr up to 10:1 | Optimization of metal-ligand combinations |

| Biocatalysis (Enzymes) | Henry Reaction | Hydroxynitrile Lyases (HNLs) | ee > 90% | Enzyme engineering for specific substrates |

| Biocatalysis (Enzymes) | Kinetic Resolution | Lipases (e.g., CALB, Pseudomonas sp.) | ee up to 99% | Dynamic kinetic resolution strategies |

| Biocatalysis (Enzymes) | Asymmetric Reduction | Alcohol Dehydrogenases | High ee | Reduction of α-nitroketones |

Exploration of Bio-Inspired Catalytic Transformations

The principles of biocatalysis, mimicking natural enzymatic processes, offer a path towards more sustainable and selective chemical synthesis. Future research into this compound could explore bio-inspired catalytic transformations that leverage the efficiency and selectivity of enzymes or enzyme-like catalytic systems.

This includes the use of engineered enzymes or biomimetic catalysts for the Henry reaction or other C-C bond-forming reactions involving nitroalkanes. For instance, research into halohydrin dehalogenases (HHDHs) has shown their potential for enantioselective nitration of epoxides to form β-nitroalcohols researchgate.netacs.org. Similarly, P450 enzymes are being investigated for nitration reactions, indicating a broader trend towards utilizing oxidative enzymes for nitro compound synthesis acs.org.

Integration into Flow Chemistry and Continuous Processing

The chemical industry is increasingly adopting flow chemistry and continuous processing to enhance safety, efficiency, and scalability. For this compound, integrating its synthesis into continuous flow systems presents significant opportunities. Flow reactors offer superior heat and mass transfer capabilities compared to batch reactors, which is particularly beneficial for exothermic reactions like the Henry reaction and for handling potentially hazardous intermediates or products d-nb.infonih.govresearchgate.net.

Research could focus on developing continuous flow protocols for the enantioselective or diastereoselective synthesis of this compound. This might involve immobilizing chiral catalysts or enzymes in packed-bed reactors, allowing for efficient recycling and high throughput researchgate.netbeilstein-journals.org. The precise control over reaction parameters (temperature, residence time, mixing) in flow systems can lead to improved yields, selectivities, and reduced byproduct formation, as demonstrated in the synthesis of other nitroalcohols d-nb.infoacs.org.

Table 7.3: Advantages of Flow Chemistry in Nitroalcohol Synthesis

| Advantage | Description | Relevance to this compound |

| Enhanced Safety | Better control of exothermic reactions, reduced handling of hazardous intermediates. | Mitigates risks associated with nitro compounds and potentially energetic intermediates. |

| Improved Heat/Mass Transfer | Efficient dissipation of heat, faster reaction rates, better mixing. | Optimizes Henry reaction kinetics and selectivity, reduces byproduct formation. |

| Higher Yields & Selectivity | Precise control of reaction parameters leads to minimized side reactions and improved product quality. | Crucial for achieving high enantiomeric/diastereomeric purity. |

| Scalability & Reproducibility | Easier scale-up by numbering-up reactors, consistent performance over time. | Facilitates transition from lab-scale discovery to industrial production. |

| Process Intensification | Integration of multiple steps, reduced solvent usage, higher throughput. | Streamlines production, potentially lowering costs and environmental impact. |

| Automation & Control | Real-time monitoring and adjustment of reaction parameters. | Ensures consistent product quality and process robustness. |

Challenges in Scale-Up and Industrial Applicability of Research Methodologies

Translating promising laboratory-scale synthetic methodologies for this compound into industrially viable processes presents several significant challenges. These include economic feasibility, environmental impact, and the inherent difficulties associated with scaling up complex chemical reactions.

Economic Viability: The cost of chiral catalysts, enzymes, or specialized reagents used in stereoselective syntheses can be prohibitive for large-scale production. Research must aim for catalyst systems that are highly efficient, recyclable, or composed of inexpensive, readily available materials. Similarly, the cost-effectiveness of biocatalytic processes hinges on enzyme stability, activity, and ease of recovery.

Process Robustness and Reproducibility: Ensuring consistent yields and selectivities across different scales and batches is paramount. Factors such as variations in raw material quality, subtle changes in operating conditions, or the accumulation of impurities can significantly impact process performance. Developing methodologies that are tolerant to minor variations is crucial.

Scale-Up Hurdles:

Heat and Mass Transfer: As reactor volumes increase, the surface area-to-volume ratio decreases, making heat removal from exothermic reactions more challenging, potentially leading to thermal runaways icheme.orgepicsysinc.comthechemicalengineer.com. Mass transfer limitations can also become more pronounced, affecting reaction rates and selectivities.

Mixing: Achieving efficient and homogeneous mixing, critical for many catalytic reactions, becomes more complex at larger scales icheme.orgepicsysinc.com.

Catalyst Deactivation/Recycling: For immobilized catalysts or enzymes, maintaining their activity and recyclability over extended periods and multiple cycles is essential for economic viability.

Downstream Processing: Efficient and cost-effective separation and purification of the final product from reaction mixtures, including removal of catalysts and byproducts, is a major consideration for industrial implementation vulcanchem.com.

Addressing these challenges will require a multidisciplinary approach, integrating chemical engineering principles with synthetic chemistry and process development expertise. Collaboration between academic researchers and industrial partners will be vital in identifying and overcoming these hurdles to realize the full potential of advanced synthetic methods for this compound.

Q & A

Q. How to systematically review literature on this compound’s applications in multicomponent reactions?

- Methodological Answer: Use Boolean search terms (e.g., "this compound AND Ugi reaction") in databases like SciFinder or Reaxys. Filter by publication year (post-2010) and document exclusion criteria (e.g., lack of mechanistic details). Create a matrix comparing reaction conditions, yields, and catalysts .05 文献检索Literature search for meta-analysis02:58

Q. What frameworks address contradictions in proposed mechanisms for this compound’s acid-catalyzed decomposition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.